Ferrocene

説明

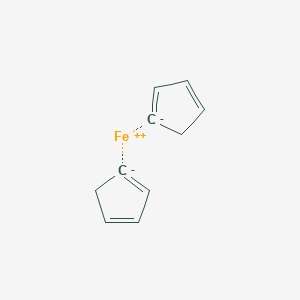

Ferrocene is a notable organometallic compound consisting of two cyclopentadienyl rings bound on opposite sides of a central iron atom, forming a sandwich-like structure. This compound is known for its stability, unique electronic structure, and reversible redox properties, which have made it a subject of interest in various fields including catalysis, material science, and medicinal chemistry .

Synthesis Analysis

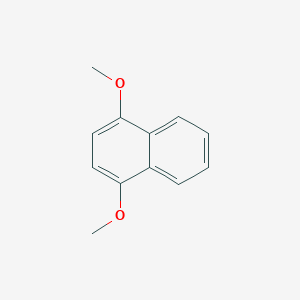

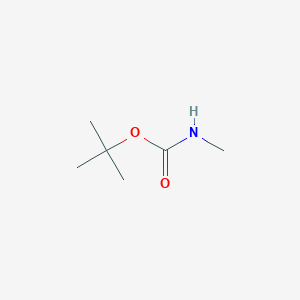

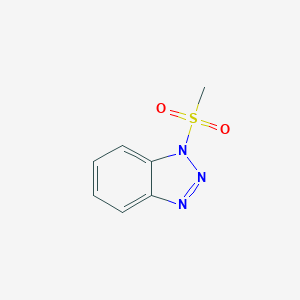

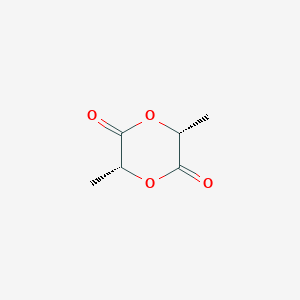

The synthesis of ferrocene derivatives has been explored extensively. For instance, ferrocenes bearing podand dipeptide chains have been synthesized to form ordered structures in both solid and solution states . Additionally, ferrocene derivatives with potential as chemosensors for Hg^2+ and Pb^2+ ions in aqueous environments have been developed, showcasing the versatility of ferrocene in creating functional materials . Mono-amino-functionalised ferrocenes and ferrocenium salts have also been synthesized, further expanding the range of ferrocene-based compounds .

Molecular Structure Analysis

The molecular structure of ferrocene has been characterized using various analytical techniques. X-ray crystallography has been employed to determine the structures of ferrocene derivatives, revealing intricate details such as intramolecular hydrogen bondings and chiral organization . The electronic structure of ferrocene and its derivatives has been studied theoretically, providing insights into the distribution of electrons and the stability of the compound .

Chemical Reactions Analysis

Ferrocene and its derivatives participate in a variety of chemical reactions. The synthesis of chiral ferrocene amines derived from amino acids and peptides involves the formation of Schiff bases and subsequent reduction, demonstrating the compound's reactivity and potential for creating chiral electrochemical sensors . The reactivity of ferrocene is also highlighted in the synthesis of polymetallic iron(II) imidazolate complexes, which exhibit magnetic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of ferrocene have been extensively studied. Its redox properties are particularly notable, with ferrocene being able to undergo reversible oxidation and reduction, which is useful in applications such as molecular machines and sensors . The compound's stability in air, heat, and light, along with its low toxicity, make it an attractive core for developing bioactive pharmacophores with enhanced properties .

科学的研究の応用

Cancer Research Applications Ferrocene and its derivatives have been explored for their anticancer activities. A range of ferrocene-based compounds shows potential in treating various cancers. Ferrocene's role in bioorganometallic chemistry has grown due to its stable, nontoxic nature, and good redox properties, making it a promising candidate for medicinal applications against diseases like cancer and malaria (Ornelas, 2011), (Fouda et al., 2007), (Bharvi Sharma & Vipan Kumar, 2021).

Antimalarial Applications Ferrocene compounds have shown significant potential as antimalarial agents. The hybridization of ferrocene with other pharmacophores results in enhanced biological activities. Ferrocene-based compounds, such as Ferroquine, are considered effective against drug-resistant malaria (Sijongesonke Peter & B. Aderibigbe, 2019), (Shailja Singh & Shrawan Kumar Mangawa, 2023).

Bioorganometallic Chemistry Ferrocene's impact in bioorganometallic chemistry is notable, with its applications extending to creating ferrocenyl compounds that exhibit significant activity against diseases. Its stability and redox properties make ferrocene an attractive option for synthesizing new organometallic compounds with potential medicinal effects (M. Patra & G. Gasser, 2017), (D. Astruc, 2017).

Ferrocene in Drug Development Various ferrocene-containing compounds are being explored for their potential in drug development, especially for treating cancer and malaria. The unique properties of ferrocene, such as low toxicity and good electronic properties, make it suitable for incorporation into drug molecules (Amandeep Singh et al., 2019), (M. Bartošík et al., 2015).

Ferrocene in Neuroscience Research indicates that ferrocene derivatives can influence dopamine metabolism in the brain. This suggests potential applications in neuroscience and neuropharmacology, particularly in relation to diseases influenced by dopamine levels (R. Ward et al., 1995).

Safety And Hazards

将来の方向性

Ferrocene has found a wide range of applications in various fields, such as fuel additives to improve their performance and reduce emissions; electrochemical sensors to detect the presence of various molecules and ions in solutions, including glucose, dopamine, and heavy metals; catalysts in various organic reactions, including oxidation, hydrogenation, and cross-coupling reactions; and medicinal chemistry in the development of anticancer, antiviral, and antimicrobial drugs . Ferrocene derivatives have been used to synthesize a wide range of materials, including polymers, liquid crystals, and nanoparticles, with diverse electronic and magnetic properties .

特性

IUPAC Name |

cyclopenta-1,3-diene;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBABTAKFJOGOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Fe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ferrotsen | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。